

Spectroscopic Characterization of 2,5-dibromohexanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-dibromohexanedioic acid**

Cat. No.: **B1266587**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,5-dibromohexanedioic acid**, a dicarboxylic acid derivative of significant interest in organic synthesis.^[1] Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical data, characteristic spectral ranges for its functional groups, and data from analogous compounds to offer a robust predictive analysis. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **2,5-dibromohexanedioic acid**, the presence of two bromine atoms results in a characteristic isotopic pattern that is a key diagnostic feature.

Data Presentation

The table below summarizes the key mass spectrometry data for **2,5-dibromohexanedioic acid**.

Parameter	Value	Reference
Molecular Formula	$C_6H_8Br_2O_4$	[2] [3] [4]
Molecular Weight	303.93 g/mol	[3]
Monoisotopic Mass	301.87894 Da	[5]
Predicted $[M-H]^-$	300.87166 m/z	[5]
Predicted $[M+H]^+$	302.88622 m/z	[5]
Predicted $[M+Na]^+$	324.86816 m/z	[5]

Isotopic Pattern: Molecules containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern in their mass spectrum due to the nearly equal natural abundance of the ^{79}Br and ^{81}Br isotopes. The expected intensity ratio for these peaks is approximately 1:2:1.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** A small quantity of solid **2,5-dibromohexanedioic acid** is introduced into the mass spectrometer via a direct insertion probe.
- **Ionization:** The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M^+), and to fragment in a predictable manner.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Interpretation:** The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern for bromine should be carefully examined to confirm the presence of two bromine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,5-dibromohexanedioic acid** is expected to be dominated by the characteristic absorptions of the carboxylic acid groups.

Data Presentation

The following table lists the expected characteristic IR absorption bands for **2,5-dibromohexanedioic acid**.

Functional Group	Absorption Range (cm ⁻¹)	Description
O-H (Carboxylic Acid)	2500-3300	Very broad and strong, due to hydrogen bonding ^{[5][6]}
C-H (Aliphatic)	2850-3000	Medium to weak
C=O (Carboxylic Acid)	1690-1760	Strong and sharp ^[5]
C-O	1210-1320	Strong ^[5]
O-H (bend)	910-950	Broad
C-Br	500-600	Medium to strong

Note: The NIST WebBook displays an IR spectrum for "2,2'-Dibromo adipic acid," which may be a synonym for **2,5-dibromohexanedioic acid** and can be used as a reference.

Experimental Protocol: KBr Pellet Method

- Sample Preparation: Approximately 1-2 mg of finely ground **2,5-dibromohexanedioic acid** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.
- Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

- Background Scan: A background spectrum of the empty sample holder is recorded.
- Sample Scan: The IR spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

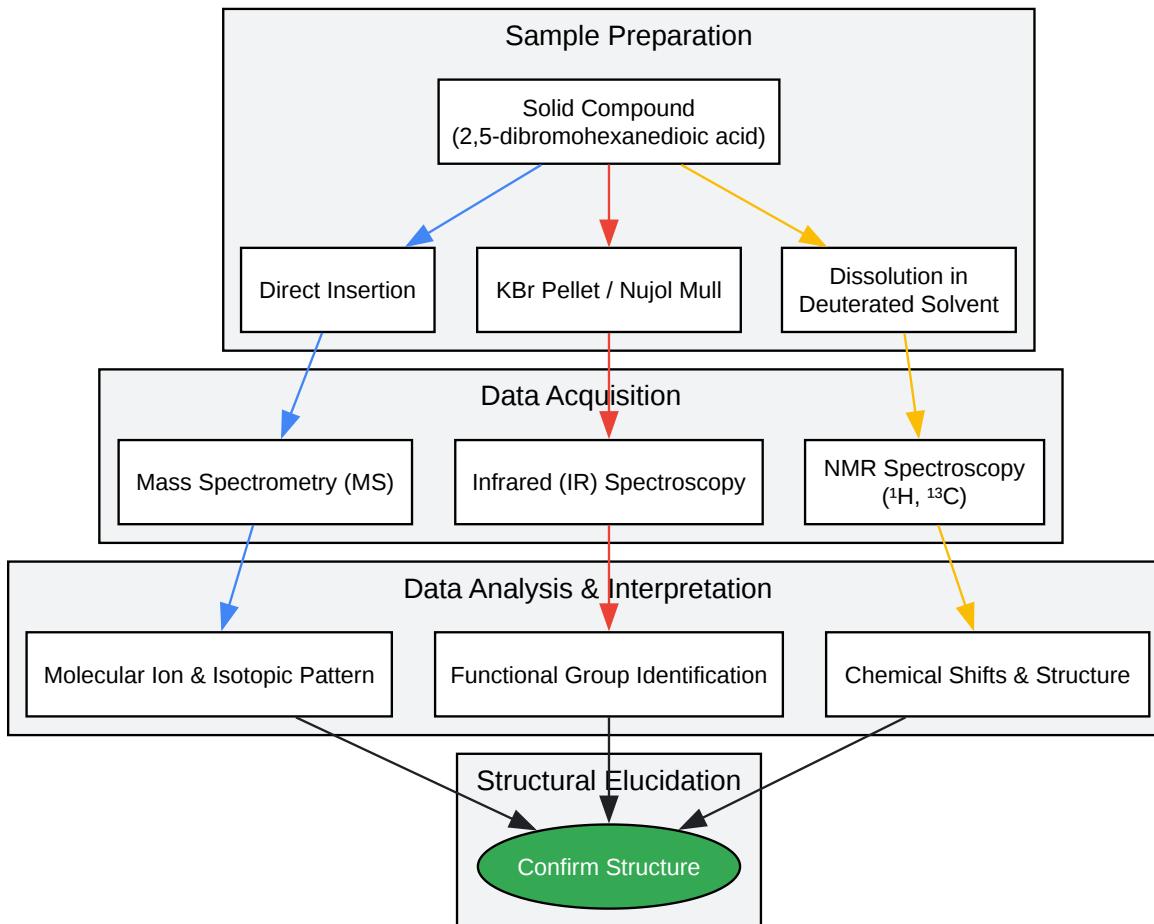
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While experimental spectra for **2,5-dibromohexanedioic acid** are not readily available, the expected chemical shifts can be predicted based on the molecular structure and known spectral data for similar compounds.

Data Presentation: Predicted ^1H and ^{13}C NMR Data

Predicted ^1H NMR Chemical Shifts (in CDCl_3)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-COOH	10.0 - 13.0	Singlet (broad)	2H
-CH(Br)-	4.2 - 4.5	Multiplet	2H
-CH ₂ -	1.8 - 2.5	Multiplet	4H

Predicted ^{13}C NMR Chemical Shifts (in CDCl_3)


Carbon	Predicted Chemical Shift (δ , ppm)
-COOH	170 - 185
-CH(Br)-	45 - 55
-CH ₂ -	30 - 40

Experimental Protocol: NMR Sample Preparation

- Solvent Selection: A suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6), is chosen. The choice of solvent can influence the chemical shifts.
- Sample Dissolution: Approximately 5-10 mg of **2,5-dibromohexanedioic acid** is dissolved in about 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
- Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.
- Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. The ^1H and ^{13}C NMR spectra are then acquired.
- Data Processing: The raw data is Fourier transformed and phased. The chemical shifts are referenced to the internal standard.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2,5-dibromohexanedioic acid**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis of a chemical compound.

In conclusion, while a complete set of experimental spectra for **2,5-dibromohexanedioic acid** is not publicly available, a comprehensive understanding of its spectroscopic properties can be achieved through the analysis of its functional groups and comparison with related compounds. The data and protocols presented in this guide provide a solid foundation for researchers working with this molecule, enabling its unambiguous identification and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2,5-Dibromohexane | C6H12Br2 | CID 91232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexanedioic acid,2,5-dibromo- | CAS#:3479-85-4 | Chemsoc [chemsrc.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2,5-dibromohexanedioic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266587#spectroscopic-data-for-2-5-dibromohexanedioic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com